molecular formula C9H20ClNO B8739141 4-Tert-butoxypiperidine hydrochloride

4-Tert-butoxypiperidine hydrochloride

Cat. No.: B8739141
M. Wt: 193.71 g/mol
InChI Key: VVLSNLOOUDMKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butoxypiperidine hydrochloride is a useful research compound. Its molecular formula is C9H20ClNO and its molecular weight is 193.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry

4-Tert-butoxypiperidine hydrochloride serves as a versatile building block in synthetic chemistry. Its structure allows for the synthesis of diverse pharmaceutical compounds, enabling researchers to create complex molecules with enhanced biological activity.

Key Findings:

  • Utilized in the development of novel compounds through various synthetic pathways.
  • Acts as an intermediate in the preparation of biologically active molecules.

Drug Development

This compound plays a crucial role in drug development, particularly for neurological disorders. Its ability to cross the blood-brain barrier makes it an attractive candidate for designing new therapeutic agents.

Case Studies:

  • A study demonstrated its effectiveness in creating dual-target ligands aimed at treating Parkinson's disease, showcasing its potential in neuroprotection and antiparkinsonian activity .
  • Research highlighted its selective inhibition of specific kinases, such as PKB and p70S6K, which are implicated in cancer and metabolic disorders .

Bioconjugation

This compound is employed in bioconjugation processes. This application is essential for attaching biomolecules to surfaces or other molecules, facilitating targeted drug delivery systems.

Applications:

  • Used to create conjugates that enhance the specificity and efficacy of drug delivery.
  • Supports the development of therapeutics that require precise targeting to specific tissues or cells.

Enzyme Inhibition Research

Research involving this compound has focused on understanding enzyme inhibition mechanisms. This is particularly relevant for developing treatments for diseases such as cancer and metabolic disorders.

Research Insights:

  • Investigations into its role as an inhibitor have shown promising results in modulating enzyme activity related to disease pathways .
  • The compound has been evaluated for its ability to prevent NLRP3-dependent pyroptosis, a process linked to inflammatory diseases .

Data Tables

Application AreaDescriptionKey Findings
Synthetic ChemistryBuilding block for pharmaceuticalsFacilitates synthesis of complex molecules
Drug DevelopmentNeurological disorder treatmentsEffective in crossing blood-brain barrier; dual-target ligands
BioconjugationAttachment of biomolecules for targeted deliveryEnhances specificity of drug delivery systems
Enzyme InhibitionUnderstanding mechanisms for disease treatmentModulates enzyme activity; potential anti-inflammatory effects

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H

InChI Key

VVLSNLOOUDMKPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CCNCC1.Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.